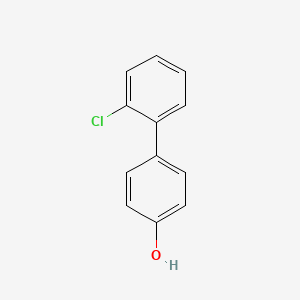

4-(2-CHLOROPHÉNYL)PHÉNOL

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including derivatives similar to 2'-Chloro-4-biphenylol, involves multiple steps, including the coupling of dimethyl catechol ethers to dichloroaniline via the Cadogan reaction, followed by demethylation to yield the target catechols. Isotopomers are also synthesized for structural and analytical purposes, demonstrating the versatility and complexity of synthetic approaches to chlorinated biphenyls (Lin et al., 2004).

Molecular Structure Analysis

The molecular structure of 2'-Chloro-4-biphenylol and related compounds has been extensively studied using various spectroscopic and crystallographic techniques. Structural identifications are critical for understanding the chemical behavior and potential applications of these compounds. High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) are among the techniques used to characterize the major constituent polychlorinated biphenyls in commercial mixtures (Sissons & Welti, 1971).

Chemical Reactions and Properties

2'-Chloro-4-biphenylol participates in various chemical reactions, reflecting its reactive chloro and hydroxyl functional groups. These reactions include electrophilic aromatic substitution, which can justify the formation of Cl-substituted biphenyl rings. The reactivity of such compounds in multi-component syntheses and their ability to undergo novel reactions highlights their chemical versatility (Sayahi et al., 2015).

Physical Properties Analysis

The physical properties of 2'-Chloro-4-biphenylol and similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. For instance, the crystal packing and the presence of hydrogen bonding significantly affect the material's physical characteristics and stability. Investigations into the crystal structures of related biphenyl derivatives reveal insights into their physical properties and potential applications in material science (Lehmler et al., 2002).

Chemical Properties Analysis

The chemical properties of 2'-Chloro-4-biphenylol, including reactivity, stability, and interaction with other molecules, are pivotal for its applications in organic synthesis and environmental studies. Its behavior in reactions, such as photolysis in aqueous solutions, provides valuable information on the degradation pathways and environmental fate of chlorinated biphenyls. Studies on the photolysis of similar compounds offer insights into the mechanisms and rates of decomposition, which are crucial for understanding the environmental impact of these chemicals (Zhang et al., 2020).

Applications De Recherche Scientifique

Applications thérapeutiques

4-(2-Chlorophényl)phénol : appartient à la classe des composés connus sous le nom de phénoliques, qui ont été largement étudiés pour leur potentiel thérapeutique. Les composés phénoliques comme celui-ci sont connus pour présenter une variété d'actions thérapeutiques, notamment des activités antioxydantes, anti-inflammatoires et antimicrobiennes. Ils sont également étudiés pour leur rôle dans la prévention et la prise en charge de maladies chroniques telles que le diabète, le cancer, l'ostéoporose, les maladies cardiovasculaires et les maladies neurodégénératives .

Surveillance environnementale

Ce composé est souvent utilisé comme étalon dans l'analyse des phénols chlorés dans les échantillons environnementaux. Par exemple, il peut être détecté et quantifié dans l'eau potable en utilisant des méthodes de GC/MS, qui sont essentielles pour surveiller la qualité de l'eau et garantir le respect des normes de sécurité environnementale .

Synthèse organique

Ce composé est également important en synthèse organique, où il peut subir diverses réactions chimiques pour former de nouveaux composés. Ces réactions comprennent des substitutions nucléophiles, des oxydations et des réarrangements, qui sont fondamentales dans la synthèse de molécules organiques complexes .

Recherche antimicrobienne

Des composés comme le 2'-Chloro-biphényl-4-ol sont souvent testés pour leurs propriétés antimicrobiennes. Ils peuvent inhiber la croissance des bactéries et des champignons, ce qui en fait des candidats pour le développement de nouveaux agents antibactériens et antifongiques .

Mécanisme D'action

Target of Action

It is known that phenolic compounds, including chlorophenols, can interact with multiple receptors in the body .

Mode of Action

It is known that chlorophenols can act in the central nervous system (cns) rather than directly on skeletal muscle . They can block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

Chlorophenols and their derivatives, including 4-(2-Chlorophenyl)Phenol, are known to affect various biochemical pathways. The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .

Pharmacokinetics

It is known that chlorphenesin, a related compound, is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of chlorphenesin is between 2.3 and 5 hours .

Result of Action

It is known that chlorophenols can be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Chlorophenyl)Phenol. For example, bacterial degradation has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment . The degradation of chlorophenols can occur at a wide pH range, temperature, and in the presence of heavy metals .

Analyse Biochimique

Biochemical Properties

2’-Chloro-4-biphenylol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P-450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P-450 involves the hydroxylation of the biphenyl ring, leading to the formation of metabolites that can be further processed by the body. Additionally, 2’-Chloro-4-biphenylol may interact with other proteins and enzymes involved in oxidative stress responses and detoxification pathways.

Cellular Effects

The effects of 2’-Chloro-4-biphenylol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can induce the expression of genes involved in detoxification and stress responses, thereby affecting cellular metabolism and homeostasis . In certain cell types, 2’-Chloro-4-biphenylol may also impact cell proliferation and apoptosis, highlighting its potential role in modulating cell function and viability.

Molecular Mechanism

At the molecular level, 2’-Chloro-4-biphenylol exerts its effects through several mechanisms. One key mechanism involves the binding to cytochrome P-450 enzymes, leading to the hydroxylation of the biphenyl ring . This interaction can result in the activation or inhibition of enzyme activity, depending on the specific isoform of cytochrome P-450 involved. Additionally, 2’-Chloro-4-biphenylol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4-biphenylol can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’-Chloro-4-biphenylol can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities and can contribute to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 2’-Chloro-4-biphenylol may result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2’-Chloro-4-biphenylol in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways without causing significant toxicity . At higher doses, 2’-Chloro-4-biphenylol can lead to adverse effects, including liver damage, inflammation, and disruption of metabolic processes. The threshold for these effects varies depending on the species and the specific experimental conditions used in the studies.

Metabolic Pathways

2’-Chloro-4-biphenylol is involved in several metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The hydroxylation of the biphenyl ring is a key step in its metabolism, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted from the body. These metabolic pathways are essential for the detoxification and elimination of 2’-Chloro-4-biphenylol and its metabolites, thereby reducing their potential toxicity.

Transport and Distribution

The transport and distribution of 2’-Chloro-4-biphenylol within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 2’-Chloro-4-biphenylol can bind to intracellular proteins and accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 2’-Chloro-4-biphenylol is determined by its chemical properties and interactions with cellular components . The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing 2’-Chloro-4-biphenylol to specific subcellular locations, thereby modulating its effects on cellular processes.

Propriétés

IUPAC Name |

4-(2-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVDNJPDZNUWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474633 | |

| Record name | 2'-Chloro-biphenyl-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149950-35-6 | |

| Record name | 2′-Chloro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-biphenyl-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2'-chloro-4-biphenylol impact mitochondrial function?

A1: 2'-chloro-4-biphenylol, a monochlorobiphenylol, acts as an uncoupler of oxidative phosphorylation in mouse liver mitochondria, but only in the presence of FAD-linked substrates like succinate []. This means it disrupts the normal coupling between electron transport and ATP synthesis. The research indicates that it achieves this by:

- Increasing oxygen consumption during state 4 respiration: This suggests an increased flow of electrons through the electron transport chain without a corresponding increase in ATP production [].

- Stimulating ATPase activity: This enzyme breaks down ATP, further reducing the efficiency of energy production [].

- Releasing oligomycin-inhibited respiration: Oligomycin inhibits ATP synthase, and the ability of 2'-chloro-4-biphenylol to reverse this inhibition suggests it disrupts the proton gradient necessary for ATP synthesis [].

- Inducing mitochondrial swelling: This phenomenon is often associated with mitochondrial dysfunction and damage [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)

![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)

![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)

![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)